2,2'-[3-[(3-Heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide
Overview
Description
Platonin is a cyanine photosensitizing dye known for its antioxidant and anti-inflammatory properties. It has been used in various medical applications, including the treatment of trauma, ulcers, and acute inflammations. Platonin has also been reported to improve blood circulation and reduce mortality in endotoxin-induced rat models .
Mechanism of Action
Target of Action
The primary targets of Platonin (JAN) are inflammatory molecules of mitogen-activated protein kinases (MAPKs), including extracellular regulated kinase (ERK), c-jun N-terminal kinase (JNK), and p38 MAPK . These kinases play a crucial role in mediating the endotoxin-induced production of inflammatory molecules .
Mode of Action
Platonin (JAN) interacts with its targets by suppressing the expression of nitric oxide, inducible nitric oxide synthase, cyclooxygenase-2, interleukin-1β, and JNK phosphorylation in lipopolysaccharide-stimulated macrophages . This interaction results in the inhibition of the inflammatory response .
Biochemical Pathways
Platonin (JAN) affects the MAPK pathway, which is involved in the regulation of inflammatory molecules . The compound’s action on this pathway results in the suppression of inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, tumor necrosis factor-α (TNF-α), and inducible nitric oxide synthase (iNOS) .
Pharmacokinetics
It is known that platonin (jan) has been used to treat trauma, ulcers, and some acute inflammations, and it has been reported to improve blood circulation . This suggests that the compound has a favorable pharmacokinetic profile that allows it to reach its targets effectively.
Result of Action
The molecular and cellular effects of Platonin (JAN)'s action include a substantial reduction in cerebral infarct volume, brain edema, neuronal cell death, and neurological deficit scores . It also improves locomotor activity and rotarod performance in middle cerebral artery occlusion (MCAO)-induced ischemic stroke in mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Platonin (JAN). For instance, the compound exhibits protective effects in sepsis, trauma, and acute ischemic stroke through its anti-inflammatory capacity in macrophages . .
Biochemical Analysis
Biochemical Properties
Platonin (JAN) has been shown to interact with various enzymes and proteins. It suppresses the expression of inducible nitric oxide synthetase and mature interleukin-1β . Furthermore, it inhibits the activation of Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) through the direct reduction of p65 Ser536 phosphorylation .
Cellular Effects
Platonin (JAN) has significant effects on various types of cells and cellular processes. It has been shown to reduce cerebral infarct volume, brain edema, neuronal cell death, and neurological deficit scores in mice subjected to middle cerebral artery occlusion . It also improves the locomotor activity and rotarod performance of these mice .
Molecular Mechanism
The molecular mechanism of Platonin (JAN) involves its interaction with various biomolecules. It inhibits the phosphorylation of c-Jun N-terminal kinases ½ (JNK1/2) and the binding activity of Activator protein 1 (AP-1) . It also suppresses the expression of nitric oxide, inducible nitric oxide synthase, cyclooxygenase-2, interleukin-1β, and JNK phosphorylation in lipopolysaccharide-stimulated macrophages .
Dosage Effects in Animal Models
In animal models, the effects of Platonin (JAN) vary with different dosages. For instance, treatment with Platonin (200 µg/kg) significantly reduced the neurological severity score, general locomotor activity, and anxiety-related behavior, and improved the rotarod performance of mice subjected to controlled cortical impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
Platonin is synthesized through a series of chemical reactions involving the formation of cyanine dyes. The synthesis typically involves the condensation of quaternary ammonium salts with thiazole derivatives under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of platonin involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires precise control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Platonin undergoes various chemical reactions, including:
Oxidation: Platonin exhibits antioxidant properties by scavenging free radicals and reactive oxygen species.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: Platonin can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include different derivatives of platonin, which may exhibit varying degrees of biological activity and chemical stability .
Scientific Research Applications
Platonin has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizing dye in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: Used in the treatment of trauma, ulcers, and acute inflammations. It has also been studied for its potential in treating ischemic stroke and other neurological conditions.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
- 3-heptyl-2,4-dimethylthiazolium iodide
- 3-heptyl-4-methylthiazolium iodide
Comparison
Platonin is unique due to its dual modulation activity as both a prooxidant and an antioxidant under visible light irradiation. This property allows it to exhibit diverse pharmacological activities, making it a valuable compound in various scientific and medical applications .
Properties
CAS No. |
3571-88-8 |
---|---|
Molecular Formula |
C38H61I2N3S3 |
Molecular Weight |
909.9 g/mol |
IUPAC Name |
(2Z)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide |
InChI |
InChI=1S/C38H61N3S3.2HI/c1-7-10-13-16-19-26-39-32(4)29-42-36(39)24-22-35(38-41(34(6)31-44-38)28-21-18-15-12-9-3)23-25-37-40(33(5)30-43-37)27-20-17-14-11-8-2;;/h22-25,29-31H,7-21,26-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
BHSBKKSKODCAAS-UHFFFAOYSA-L |
Isomeric SMILES |
CCCCCCCN\1C(=CS/C1=C\C=C(\C=C\C2=[N+](C(=CS2)C)CCCCCCC)/C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] |
SMILES |
CCCCCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCCCCC)C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] |
Canonical SMILES |
CCCCCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCCCCC)C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] |
Appearance |
Solid powder |
3571-88-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
6009-02-5 (dichloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
dichloride of platonin J NK 19 platonin platonin dichloride platonin J |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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